N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a pyrazolopyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting with the preparation of the pyrazole and pyrazolopyridine intermediates. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO~4~) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as an inhibitor of certain enzymes.
Medicine: Research is ongoing to investigate its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrazolopyridine derivatives, such as:
- N-(1-(4-CHLOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-YL)-N,N-DIETHYLAMINE
- 1-(4-CHLOROBENZYL)-N-CYCLOHEXYL-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H25ClN8OS |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C25H25ClN8OS/c1-33-23-21(22(32-33)16-6-7-16)18(12-19(27-23)15-4-5-15)24(35)29-30-25(36)28-20-10-11-34(31-20)13-14-2-8-17(26)9-3-14/h2-3,8-12,15-16H,4-7,13H2,1H3,(H,29,35)(H2,28,30,31,36) |
InChI Key |
VSVFVBLQHFTZDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NC4=NN(C=C4)CC5=CC=C(C=C5)Cl)C(=N1)C6CC6 |
Origin of Product |
United States |
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